molecular formula C9H8BrF3 B1357827 1-Bromo-2-(3,3,3-trifluoropropyl)benzene CAS No. 1099597-58-6

1-Bromo-2-(3,3,3-trifluoropropyl)benzene

Cat. No.: B1357827
CAS No.: 1099597-58-6
M. Wt: 253.06 g/mol
InChI Key: LSGCAWKFSPJMRZ-UHFFFAOYSA-N
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Description

1-Bromo-2-(3,3,3-trifluoropropyl)benzene is an organic compound with the molecular formula C9H8BrF3 and a molecular weight of 253.06 g/mol. This compound features a benzene ring substituted with a bromo group and a trifluoropropyl group, making it a valuable intermediate in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-(3,3,3-trifluoropropyl)benzene can be synthesized through several methods, including:

  • Electrophilic Aromatic Substitution (EAS): Bromination of 2-(3,3,3-trifluoropropyl)benzene using bromine (Br2) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr3).

  • Nucleophilic Substitution: Reaction of 1-bromobenzene with 3,3,3-trifluoropropyl halides under suitable conditions.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale EAS reactions, optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and advanced purification techniques are employed to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-(3,3,3-trifluoropropyl)benzene undergoes various chemical reactions, including:

  • Oxidation: Conversion to corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2).

  • Reduction: Reduction of the bromo group to hydrogen using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: Replacement of the bromo group with other nucleophiles, such as amines or alcohols, using nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: KMnO4, CrO2Cl2, and heat.

  • Reduction: LiAlH4 in ether, followed by hydrolysis.

  • Substitution: Amines or alcohols in the presence of a base, such as sodium hydroxide (NaOH).

Major Products Formed:

  • Oxidation: 1-Bromo-2-(3,3,3-trifluoropropyl)benzoic acid or 1-Bromo-2-(3,3,3-trifluoropropyl)benzaldehyde.

  • Reduction: this compound to 1-phenyl-2-(3,3,3-trifluoropropyl)benzene.

  • Substitution: 1-(3,3,3-trifluoropropyl)benzene derivatives.

Scientific Research Applications

1-Bromo-2-(3,3,3-trifluoropropyl)benzene is widely used in scientific research across various fields:

  • Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound is utilized in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: It is employed in the development of new drugs and therapeutic agents, particularly in the field of neurology and cardiology.

  • Industry: The compound finds applications in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 1-Bromo-2-(3,3,3-trifluoropropyl)benzene exerts its effects depends on its specific application. For example, in drug development, it may act as a ligand binding to specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved vary based on the biological system and the desired outcome.

Comparison with Similar Compounds

1-Bromo-2-(3,3,3-trifluoropropyl)benzene is unique due to its trifluoropropyl group, which imparts distinct chemical and physical properties compared to similar compounds. Some similar compounds include:

  • 1-Bromo-2-(trifluoromethyl)benzene: Lacks the propyl group, resulting in different reactivity and applications.

  • 1-Bromo-2-(3,3,3-trifluoropropyl)toluene: Contains a methyl group instead of a hydrogen atom on the benzene ring, altering its properties and uses.

Properties

IUPAC Name

1-bromo-2-(3,3,3-trifluoropropyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF3/c10-8-4-2-1-3-7(8)5-6-9(11,12)13/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSGCAWKFSPJMRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90607224
Record name 1-Bromo-2-(3,3,3-trifluoropropyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90607224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1099597-58-6
Record name 1-Bromo-2-(3,3,3-trifluoropropyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1099597-58-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-2-(3,3,3-trifluoropropyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90607224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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